5-Methylpyrimidine-4-carbonitrile CAS number and properties
5-Methylpyrimidine-4-carbonitrile CAS number and properties
An In-Depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile
A Note on the Target Compound: Initial searches for "5-Methylpyrimidine-4-carbonitrile" did not yield sufficient data for a comprehensive technical guide, suggesting it is a less common or well-documented isomer. This guide will therefore focus on the closely related and well-characterized compound, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No. 698-29-3) , for which extensive scientific literature is available. This pyrimidine derivative serves as a valuable case study for researchers, scientists, and drug development professionals working with substituted pyrimidines.
Introduction and Core Properties
4-Amino-2-methylpyrimidine-5-carbonitrile is a multifaceted heterocyclic compound that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrimidine scaffold, adorned with strategically placed functional groups—an amino group, a methyl group, and a nitrile moiety—makes it a crucial building block for the synthesis of a wide array of biologically active molecules. The nitrile group, in particular, is a versatile functional handle for further chemical transformations.
Chemical Identity and Physical Properties
A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development.
| Property | Value | Source |
| CAS Number | 698-29-3 | [1][2][3] |
| Molecular Formula | C₆H₆N₄ | [1][4] |
| Molecular Weight | 134.14 g/mol | [1][4] |
| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbonitrile | [1] |
| Appearance | Data not consistently available; likely a solid. | |
| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in dimethyl sulfoxide, ethanol, and methanol. | [2] |
| Melting Point | Contradictory data exists, with some sources indicating melting points around 229–231°C and others above 240°C, likely due to substituent effects and crystal packing in derivatives. | [3] |
| Boiling Point | Data not available. | |
| InChI Key | YBPNIILOUYAGIF-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=NC=C(C(=N1)N)C#N | [1] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 4-Amino-2-methylpyrimidine-5-carbonitrile.
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¹H NMR: Spectral data is available and typically shows signals corresponding to the methyl protons, the amino protons, and the pyrimidine ring proton.[1]
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¹³C NMR: The carbon spectrum will exhibit distinct peaks for the nitrile carbon, the carbons of the pyrimidine ring, and the methyl carbon.[1]
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Mass Spectrometry: The compound can be characterized by its molecular ion peak and fragmentation pattern.[1]
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Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H stretches of the amino group, C-H stretches of the methyl group, and the characteristic sharp peak for the nitrile (C≡N) group.
Synthesis and Reaction Mechanisms
The construction of the 4-Amino-2-methylpyrimidine-5-carbonitrile core is primarily achieved through the condensation of acyclic precursors.
Common Synthetic Route
A prevalent and efficient method involves the condensation of acetamidine hydrochloride with a suitable three-carbon synthon.[3] A representative synthesis is outlined below:
To a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, the following reagents are added:
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t-butanol (solvent)
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Acetamidine hydrochloride
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Malononitrile
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30% aqueous formaldehyde
The mixture is heated to 65-70°C and reacted for 4 hours. After cooling, a peroxide initiator is added, and the reaction proceeds for another hour at a lower temperature. This method has been reported to yield the product in high purity (99.6% by HPLC) and good yield (92.6%).[4]
Key Chemical Transformations
The functional groups of 4-Amino-2-methylpyrimidine-5-carbonitrile allow for a variety of subsequent chemical modifications:
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Nitrile Group Reduction: The nitrile group is a key site for chemical reactions. It can be selectively reduced, for instance, through catalytic hydrogenation using a Raney nickel catalyst, to yield 4-amino-5-aminomethyl-2-methylpyrimidine. This particular derivative is a vital intermediate in the synthesis of Vitamin B1.[3]
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Functionalization at the 6-Position: In related pyrimidine systems, the 6-position is amenable to functionalization. This allows for the introduction of diverse substituents through nucleophilic substitution reactions, thereby expanding the chemical diversity of the resulting compounds.[3]
Applications in Research and Drug Development
The structural motifs present in 4-Amino-2-methylpyrimidine-5-carbonitrile make it a valuable scaffold in the design of novel therapeutics. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.
A Building Block for Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored for a range of biological activities, although specific data for the parent compound is limited. The broader class of pyrimidine-5-carbonitriles has been investigated for their potential as:
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Anticancer Agents: The pyrimidine nucleus is a cornerstone in the development of anticancer drugs.[5] The nitrile group can be a key interaction point with biological targets.
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Kinase Inhibitors: Substituted pyrimidines are frequently found in the core structures of kinase inhibitors, which are a major class of anticancer drugs.
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Antimicrobial Agents: The pyrimidine scaffold is also present in various antimicrobial compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 4-Amino-2-methylpyrimidine-5-carbonitrile.
Hazard Identification and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
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First Aid Measures
In case of exposure, follow standard first aid protocols:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Amino-2-methylpyrimidine-5-carbonitrile is a chemically versatile and synthetically accessible compound. While detailed biological activity data for the parent molecule is limited, its importance as a key intermediate in the synthesis of pharmaceuticals, most notably as a precursor to a Vitamin B1 intermediate, is well-established. Its rich chemistry, stemming from the pyrimidine core and its functional group appendages, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. Further exploration of the biological properties of novel derivatives based on this scaffold holds promise for the development of new therapeutic agents.
References
A comprehensive list of references is not available in the provided search results.
Sources
- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
